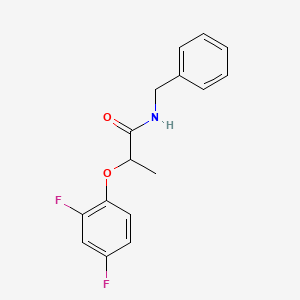

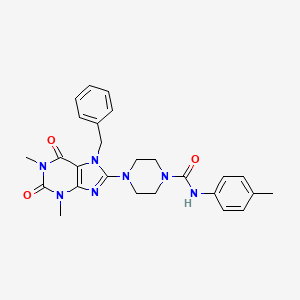

![molecular formula C18H20ClN5O2S B4624526 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Overview

Description

This compound belongs to a class of chemicals that are of interest in pharmacology and medicinal chemistry due to their potential biological activities. Compounds with similar structures have been synthesized and tested for various biological activities, including H1 receptor antagonism, indicating their relevance in therapeutic research.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions with thioureas, chloroacetyl chloride, and various amines, reflecting a complex synthetic pathway that can yield a wide range of biologically active molecules (Walczyński et al., 1999). The detailed synthetic strategies often employ microwave-assisted reactions and other modern synthetic techniques to optimize yield and purity (Kamila et al., 2012).

Molecular Structure Analysis

Structural characterization of similar compounds is typically performed using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and biological activity (Aydın et al., 2017).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including electrophilic substitution, formylation, and bromination, which are essential for further functionalization and derivatization. These reactions expand the chemical diversity and potential applications of these compounds (Clarke et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined through empirical studies and contribute to the compound's characterization. These properties are influenced by the compound's molecular structure and can affect its stability, formulation, and delivery in a biological context (Silva et al., 2014).

Chemical Properties Analysis

The chemical behavior, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, is pivotal for the development of pharmacologically active compounds. Studies often focus on optimizing these properties to enhance the compound's efficacy and selectivity for its intended biological target (Hargrave et al., 1983).

Scientific Research Applications

Antiallergy Agents

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, including compounds structurally related to the specified chemical, highlighted their potent antiallergy activity. These compounds, synthesized through various chemical reactions, demonstrated significant potency in rat PCA models, exceeding that of traditional antiallergy agents like disodium cromoglycate. One specific ethanolamine salt derivative was selected for further pharmacological evaluation, indicating the potential for developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Antifungal Activity

Research on substituted 6-fluorobenzo[d]thiazole amides, structurally similar to the inquiry, revealed antimicrobial and antifungal properties comparable or superior to standard treatments like chloramphenicol, cefoperazone, and amphotericin B. This suggests the potential for these compounds in treating infectious diseases, emphasizing the importance of structural characterization in the development of new therapeutics (Pejchal, Pejchalová, & Růžičková, 2015).

Neuroprotective Effects

T-588, a cognitive enhancer with a similar complex molecular structure, was found to protect against sodium nitroprusside-induced toxicity in cultured astrocytes. This protection was attributed to the mitigation of mitochondrial dysfunction, suggesting a potential therapeutic avenue for neurodegenerative diseases where mitochondrial integrity is compromised (Phuagphong et al., 2004).

Anticancer Activity

A study on functionalized sulfur-containing heterocyclic analogs, including structures akin to the specified chemical, demonstrated the ability to induce Sub-G1 arrest and apoptotic cell death in laryngeal carcinoma cells in vitro. These compounds exhibited selective antiproliferative activity against cancer cells, highlighting the therapeutic potential of such molecules in cancer treatment (Haridevamuthu et al., 2023).

Corrosion Inhibition

Research on N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These compounds provided a cost-effective and eco-friendly solution for industrial corrosion issues, with various spectroscopic methods validating their efficiency and mechanism of action (Chugh et al., 2019).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S.ClH/c1-2-4-15(5-3-1)23-18(20-21-22-23)26-11-8-19-13-14-6-7-16-17(12-14)25-10-9-24-16;/h1-7,12,19H,8-11,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKJVGUNJZSYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CNCCSC3=NN=NN3C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

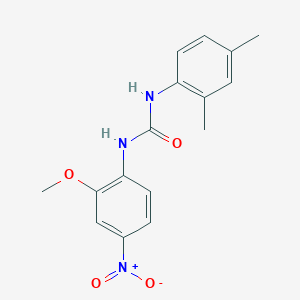

![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

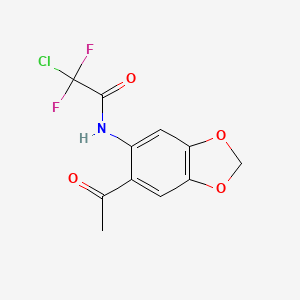

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)

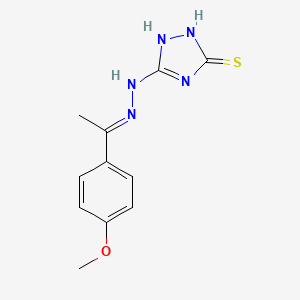

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)

![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)